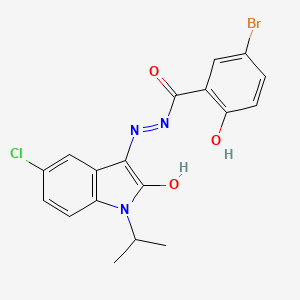
(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C18H15BrClN3O3 and its molecular weight is 436.69. The purity is usually 95%.
BenchChem offers high-quality (E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-bromo-N'-(5-chloro-1-isopropyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Apoptosis Induction
A study by Sirisoma et al. (2009) identified a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as potent inducers of apoptosis. These compounds were discovered using a cell- and caspase-based high-throughput screening assay, with specific derivatives demonstrating significant increases in potency as apoptosis inducers in various cancer cell lines, including human colorectal carcinoma HCT116 cells. This discovery highlights the potential of such compounds in cancer research, specifically in developing treatments that target and induce programmed cell death in cancer cells Sirisoma et al., 2009.
Antioxidant Properties
Çavuş et al. (2020) synthesized and characterized novel carbohydrazones derived from 5-substituted isatin, including the evaluation of their antioxidant properties. The study utilized quantum-chemical calculations to investigate the relationship between electronic properties and antioxidant capabilities, revealing that specific derivatives exhibited significant antioxidant activities. This suggests the compound's utility in contexts where oxidative stress is a contributing factor to disease pathogenesis Çavuş et al., 2020.
Antimicrobial Activity
Abdel‐Aziz et al. (2009) explored the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives. While this study does not directly reference the specific compound , it showcases the general approach towards leveraging chemical derivatives of similar structure for antimicrobial applications. The research underscores the potential for developing new antimicrobial agents from chemically modified benzohydrazides and related structures Abdel‐Aziz et al., 2009.
Urease Inhibition
Arshad et al. (2017) synthesized two new isatin derivatives and evaluated their urease inhibition assay, demonstrating that these compounds effectively inhibited the enzymatic activity of Bacillus pasteurii urease. This finding indicates the compound's potential applications in treating diseases caused by urease-producing pathogens or conditions exacerbated by excessive urease activity Arshad et al., 2017.
Palladium(II) Complex Catalytic Activities
Research by Huynh et al. (2006) on palladium(II) complexes of a sterically bulky, benzannulated N-heterocyclic carbene demonstrated unusual intramolecular interactions and catalytic activities. While not directly referencing the specific compound, this study illustrates the broader context of using complex chemical structures, including benzohydrazide derivatives, in catalysis research, potentially leading to advancements in chemical synthesis and material science Huynh et al., 2006.
特性
IUPAC Name |
5-bromo-N-(5-chloro-2-hydroxy-1-propan-2-ylindol-3-yl)imino-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O3/c1-9(2)23-14-5-4-11(20)8-12(14)16(18(23)26)21-22-17(25)13-7-10(19)3-6-15(13)24/h3-9,24,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQMRJEYAHEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
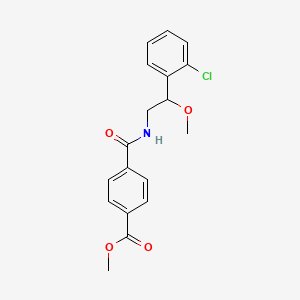

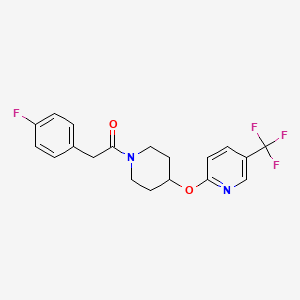
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)


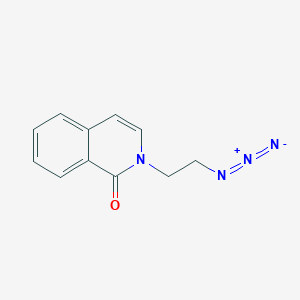
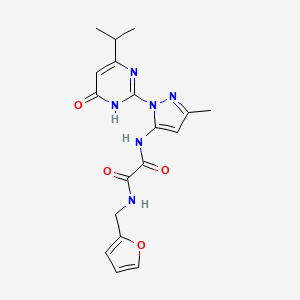
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)


![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)